molecular formula C12H11NO4 B10891410 (4Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B10891410
M. Wt: 233.22 g/mol
InChI Key: FTFHLAJKZPLEML-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of hydroxy, methoxy, and isoxazolone groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-5-isoxazolone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetone
  • 4-Hydroxy-3-methoxyphenylglycol
  • 4-Hydroxy-3-methoxyphenylmethylene diacetate

Uniqueness

Compared to similar compounds, 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO4/c1-7-9(12(15)17-13-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5-

InChI Key

FTFHLAJKZPLEML-UITAMQMPSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.